molecular formula C9H12F3NO2 B6236996 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 2613384-80-6

2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B6236996
CAS No.: 2613384-80-6
M. Wt: 223.2
InChI Key:
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Description

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a trifluoromethyl group, an oxazolidine ring, and a spiro-fused nonane ring system. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic oxazolidine intermediate. This can be achieved through the reaction of a suitable amine with an epoxide under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions. Common reagents for this step include trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₃).

    Final Cyclization: The final step involves cyclization to form the spiro-fused nonane ring system. This can be achieved through intramolecular cyclization reactions, often facilitated by catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors are common in industrial settings to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxazolidinones and other oxidized derivatives.

    Reduction: Alcohols and reduced spirocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance biological activity and metabolic stability, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as increased bioavailability and resistance to metabolic degradation.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, modulating their activity. The spirocyclic structure can also influence the compound’s ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
  • 2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to the specific positioning of the oxazolidine ring and the trifluoromethyl group. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2613384-80-6

Molecular Formula

C9H12F3NO2

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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